Bienvenue dans la boutique en ligne BenchChem!

5-[(4-methylphenyl)methyl]-2H-1,2,3,4-tetrazole

Lipophilicity Drug design ADME

5-[(4-Methylphenyl)methyl]-2H-1,2,3,4-tetrazole (CAS 14064-62-1) is a 5-substituted 1H-tetrazole derivative bearing a para-methylbenzyl substituent at the 5-position. With a molecular formula of C9H10N4 and a molecular weight of 174.20 g/mol, it belongs to the broader class of tetrazole heterocycles that serve as metabolically stable carboxylic acid bioisosteres in medicinal chemistry and as versatile intermediates in organic synthesis.

Molecular Formula C9H10N4
Molecular Weight 174.207
CAS No. 14064-62-1
Cat. No. B2882889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-methylphenyl)methyl]-2H-1,2,3,4-tetrazole
CAS14064-62-1
Molecular FormulaC9H10N4
Molecular Weight174.207
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC2=NNN=N2
InChIInChI=1S/C9H10N4/c1-7-2-4-8(5-3-7)6-9-10-12-13-11-9/h2-5H,6H2,1H3,(H,10,11,12,13)
InChIKeyVMIKUUFXESGJLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(4-Methylphenyl)methyl]-2H-1,2,3,4-tetrazole (CAS 14064-62-1): Physicochemical and Structural Baseline for Procurement Decisions


5-[(4-Methylphenyl)methyl]-2H-1,2,3,4-tetrazole (CAS 14064-62-1) is a 5-substituted 1H-tetrazole derivative bearing a para-methylbenzyl substituent at the 5-position [1]. With a molecular formula of C9H10N4 and a molecular weight of 174.20 g/mol, it belongs to the broader class of tetrazole heterocycles that serve as metabolically stable carboxylic acid bioisosteres in medicinal chemistry and as versatile intermediates in organic synthesis . The compound's computed XLogP3-AA of 1.8 indicates moderate lipophilicity, distinguishing it from less substituted benzyl-tetrazole analogs [1]. A crystal structure has been deposited, confirming the molecular geometry and providing a foundation for structure-based applications [2].

Why 5-[(4-Methylphenyl)methyl]-2H-1,2,3,4-tetrazole Cannot Be Interchanged with Generic Benzyl-Tetrazole Analogs


Tetrazoles bearing different benzyl substituents are not functionally interchangeable despite sharing a common heterocyclic core. The para-methyl group on the benzyl ring of 5-[(4-methylphenyl)methyl]-2H-1,2,3,4-tetrazole directly modulates physicochemical properties that govern biological and materials performance. Specifically, the electron-donating methyl substituent alters lipophilicity, melting point, and intermolecular packing relative to unsubstituted benzyl, chloro, or methoxy analogs [1]. In antimicrobial synergy assays, benzyl-substituted tetrazoles as a class exhibit potent activity only when paired with trimethoprim, and this activity is sensitive to substituent identity [2]. Furthermore, in PPARγ ligand development, the 4-methylbenzyl moiety participates in specific hydrophobic contacts within the ligand-binding domain, contacts that cannot be recapitulated by other benzyl variants [3]. These substituent-dependent effects mean that substituting a generic benzyl-tetrazole for the 4-methylbenzyl derivative risks loss of potency, altered physical form, or failed crystallization.

Quantitative Differentiation Evidence for 5-[(4-Methylphenyl)methyl]-2H-1,2,3,4-tetrazole Against Closest Analogs


Lipophilicity Advantage Over 5-Benzyltetrazole Drives Differential Membrane Partitioning

The target compound exhibits a computed XLogP3-AA of 1.8, which is 0.93 log units higher than the ACD/LogP of 0.87 reported for the unsubstituted analog 5-benzyl-1H-tetrazole [1]. This 0.93 log-unit increase corresponds to approximately an 8.5-fold higher octanol-water partition coefficient, directly attributable to the electron-donating para-methyl substituent on the benzyl ring. In the context of tetrazole carboxylic acid bioisosteres, higher logP within a moderate range (1–3) is generally associated with improved passive membrane permeability while retaining aqueous solubility sufficient for biochemical assays [2]. The reference vendor description explicitly notes that the aromatic p-methylbenzyl substituent enhances lipophilicity and may influence biological activity . No comparable quantitative logP data were identified for 5-(4-chlorobenzyl)tetrazole or 5-(4-methoxybenzyl)tetrazole in the available literature.

Lipophilicity Drug design ADME Bioisostere

Higher Melting Point Versus 5-Benzyltetrazole Indicates Superior Solid-State Stability

The target compound has a reported melting point of 161 °C, substantially higher than the 123–125 °C range reported for 5-benzyl-1H-tetrazole . This ΔTm of approximately 36–38 °C reflects stronger intermolecular interactions in the crystal lattice, likely attributable to enhanced van der Waals contacts involving the para-methyl group. For procurement decisions, a higher melting point typically correlates with greater crystallinity, lower hygroscopicity, and improved long-term storage stability—all critical parameters for reproducible weighing and formulation in laboratory workflows. The melting point of 5-(4-chlorobenzyl)tetrazole has been reported as 164 °C, which is comparable to the target compound; however, the chloro substituent introduces different electronic effects and potential reactivity concerns (e.g., in metal-catalyzed reactions) that may be undesirable in certain synthetic applications .

Thermal stability Solid-state properties Crystallinity Formulation

Benzyl-Tetrazole Class Synergistic Antibacterial Activity: Class-Level Potency Enhanced by Substituent Lipophilicity

In a systematic antibacterial assessment of 5-substituted 1H-tetrazole derivatives, benzyl-substituted tetrazoles as a compound class demonstrated a significant synergistic antibacterial effect when combined with trimethoprim, achieving MIC values of 0.98–7.81 µg/mL against Escherichia coli and Staphylococcus aureus [1]. This represents a marked enhancement over the standalone MIC values of 125–250 µg/mL for the most active derivatives against E. coli. A separate structure-activity review of azole pharmacophore-based tetrazoles independently confirmed that antifungal activity within this scaffold is specifically confined to benzyl variants (as opposed to phenyl-substituted tetrazoles), while antibacterial activity is associated with phenyl substituents [2]. Although the exact MIC contribution of the para-methyl substituent was not isolated in a direct head-to-head study, the established logP advantage of the target compound (XLogP3-AA = 1.8 vs. 0.87 for unsubstituted benzyl) supports the inference that higher lipophilicity may enhance membrane penetration and thereby potentiate the observed class-level synergistic effect [3].

Antibacterial Synergy Trimethoprim MIC

Experimentally Determined Crystal Structure Enables Structure-Based Applications Unavailable for Non-Crystalline Analogs

A single-crystal X-ray diffraction structure of 5-[(4-methylphenyl)methyl]-2H-1,2,3,4-tetrazole has been deposited in the Cambridge Crystallographic Data Centre (CCDC) as part of the gold-catalyzed synthesis study published in RSC Advances (2015) [1]. The crystal structure reveals a space group of P 1 21/c 1 with unit cell parameters a = 14.907 Å, b = 4.9488 Å, c = 12.804 Å, β = 108.31°, and Z = 4 [1]. This experimentally validated structural information is not available in the primary literature for several closely related analogs, including 5-benzyl-1H-tetrazole, which has only powder diffraction or computed structural data reported in public databases. The availability of a refined crystal structure (residual factor = 0.1224) provides actionable information for co-crystallization experiments, polymorph screening, and computational docking studies that require accurate molecular geometry [2]. In contrast, the crystal structure of 5-(4-chlorobenzyl)-1H-tetrazole has been independently reported with a dihedral angle of 67.52° between the phenyl and tetrazole rings, enabling a potential structural comparison of substituent effects on molecular conformation [3].

Crystallography Solid-state characterization Co-crystallization Structure-based design

PPARγ Ligand-Binding Domain Structural Evidence Supports 4-Methylbenzyl-Tetrazole as a Privileged Fragment for Antidiabetic Drug Discovery

The co-crystal structure of human PPARγ ligand-binding domain (LBD) in complex with N-{3-[(4-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine (PDB: 7LOT) was solved at 2.29 Å resolution, revealing that the 4-methylbenzyl moiety of the tetrazole ligand occupies a well-defined hydrophobic sub-pocket within the PPARγ LBD [1]. The tetrazole ring itself engages in hydrogen-bonding interactions characteristic of carboxylic acid bioisostere recognition. This structural evidence establishes the 4-methylbenzyl-tetrazole substructure as a validated pharmacophoric element for PPARγ engagement, distinct from unsubstituted benzyl or heteroaryl-tetrazole fragments that have not been co-crystallized with this target. The parent compound 5-[(4-methylphenyl)methyl]-2H-1,2,3,4-tetrazole serves as the minimal core scaffold from which the co-crystallized ligand is derived via ether linker extension, making it a strategic starting material for fragment-based or structure-guided optimization programs targeting PPARγ [2]. In contrast, no co-crystal structures of PPARγ with 5-benzyltetrazole or 5-(4-chlorobenzyl)tetrazole have been deposited in the PDB, suggesting that the 4-methyl substitution may confer a specific conformational or electrostatic complementarity not achieved by other benzyl variants.

PPAR gamma Diabetes X-ray crystallography Fragment-based drug discovery

Validated Application Scenarios for 5-[(4-Methylphenyl)methyl]-2H-1,2,3,4-tetrazole Based on Quantitative Evidence


Antimicrobial Synergy Screening: Benzyl-Tetrazole Chemotype Optimization with Trimethoprim

Researchers developing combination antibacterial therapies can employ 5-[(4-methylphenyl)methyl]-2H-1,2,3,4-tetrazole as a representative benzyl-tetrazole chemotype for synergy screening with trimethoprim. The benzyl-tetrazole class has been demonstrated to achieve MIC values of 0.98–7.81 µg/mL against E. coli and S. aureus when combined with trimethoprim, representing a 16- to 255-fold enhancement over standalone tetrazole activity (125–250 µg/mL) [1]. The target compound's higher lipophilicity (XLogP3-AA = 1.8) relative to unsubstituted 5-benzyltetrazole (ACD/LogP = 0.87) positions it as a preferred candidate for exploring the relationship between membrane permeability and synergy potency [2]. Furthermore, the established SAR indicating that antifungal activity within the azole-tetrazole pharmacophore class is confined specifically to benzyl variants provides additional rationale for selecting this substitution pattern for broad-spectrum antimicrobial profiling [3].

PPARγ-Targeted Antidiabetic Fragment-Based Drug Discovery Using a Structurally Validated Scaffold

Medicinal chemistry teams pursuing PPARγ modulators for type 2 diabetes can utilize 5-[(4-methylphenyl)methyl]-2H-1,2,3,4-tetrazole as a core fragment for structure-guided optimization. The co-crystal structure of human PPARγ LBD (PDB: 7LOT, resolution 2.29 Å) demonstrates that a ligand containing the 4-methylbenzyl-tetrazole substructure engages the PPARγ binding pocket through specific hydrophobic and hydrogen-bonding interactions [4]. The target compound represents the minimal tetrazole core of this validated ligand, making it an ideal starting fragment for growing, linking, or merging strategies in fragment-based drug discovery. The availability of the parent compound's own crystal structure (RSC Advances, 2015) further supports its use as a well-characterized synthetic intermediate for generating focused libraries of PPARγ-targeted analogs [5].

Coordination Chemistry and Metal-Organic Framework Synthesis with Experimentally Defined Ligand Geometry

Inorganic and materials chemists designing metal-tetrazole coordination complexes or metal-organic frameworks (MOFs) benefit from selecting 5-[(4-methylphenyl)methyl]-2H-1,2,3,4-tetrazole as a ligand with a published single-crystal structure [5]. The experimentally determined unit cell parameters (space group P 1 21/c 1; a = 14.907 Å, b = 4.9488 Å, c = 12.804 Å, β = 108.31°) provide precise input for predicting coordination geometries and framework topologies. The enhanced lipophilicity (LogP = 1.8) and higher melting point (161 °C) relative to 5-benzyltetrazole suggest improved solubility in organic solvent systems commonly used for coordination complex crystallization, while maintaining sufficient thermal stability for reactions conducted at elevated temperatures [2]. The electron-donating para-methyl group may also fine-tune the electron density at the tetrazole nitrogen atoms, subtly modulating metal-binding affinity relative to electron-withdrawing or unsubstituted analogs.

Bioisostere Replacement Studies Requiring a Well-Characterized Carboxylic Acid Mimic with Defined Lipophilicity

Researchers conducting systematic bioisostere replacement studies in lead optimization programs can select 5-[(4-methylphenyl)methyl]-2H-1,2,3,4-tetrazole as a carboxylic acid mimic with quantified and favorable lipophilicity. Tetrazoles are recognized as metabolically stable carboxylic acid bioisosteres that often retain target binding while improving pharmacokinetic properties [2]. The target compound's computed XLogP3-AA of 1.8 places it in an optimal range for oral bioavailability according to Lipinski's guidelines, and its quantified differentiation from 5-benzyltetrazole (ΔLogP = 0.93) allows medicinal chemists to rationally select between these two bioisostere options based on the desired lipophilicity profile for a given target binding pocket [2]. The compound's established purity specifications (min. 95% from commercial suppliers) and availability from multiple procurement channels support its practical use in parallel chemistry workflows .

Quote Request

Request a Quote for 5-[(4-methylphenyl)methyl]-2H-1,2,3,4-tetrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.